molecular formula C11H21NO3 B1478308 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid CAS No. 1869226-35-6

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1478308
CAS No.: 1869226-35-6
M. Wt: 215.29 g/mol
InChI Key: PNEVYQUGNUAECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activity and structural versatility .

Properties

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-8-10-5-4-6-12(7-10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEVYQUGNUAECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Potential

The pharmacological properties of piperidine derivatives, including 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid, have been explored extensively. These compounds exhibit a range of biological activities:

  • Anticancer Activity : Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the potential of piperidine derivatives to enhance cytotoxicity against specific tumor cell lines, suggesting that this compound may exhibit similar properties through mechanisms involving cell cycle regulation and apoptosis induction .
  • Anti-inflammatory Effects : Piperidine compounds have shown promise in reducing inflammation. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence that piperidine derivatives can provide neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Cosmetic Applications

The compound's properties also lend themselves to applications in the cosmetic industry:

  • Skin Care Formulations : Given its potential for enhancing skin absorption and bioavailability of active ingredients, this compound could be utilized in topical formulations aimed at improving skin hydration and delivering therapeutic agents effectively .
  • Stabilizers and Emulsifiers : The compound may serve as an emulsifier or stabilizer in cosmetic products, enhancing the texture and stability of formulations while ensuring the even distribution of active ingredients .

Data Tables

Application AreaPotential BenefitsRelevant Studies/Findings
PharmacologyAnticancer, anti-inflammatory, neuroprotectiveInduced apoptosis in cancer cells
Cosmetic FormulationsEnhances skin absorption; stabilizes formulationsImproved efficacy in topical products

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like bleomycin. This suggests that this compound could be further explored for its anticancer potential through similar mechanisms .

Case Study 2: Skin Absorption Enhancement

Research into dermatological formulations has shown that specific piperidine derivatives can enhance the bioavailability of topical agents. The efficacy of these compounds was assessed through various skin penetration studies, demonstrating their potential role in improving the delivery of active ingredients in cosmetic applications .

Mechanism of Action

The mechanism of action of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid include other piperidine derivatives, such as:

  • 2-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid
  • 2-(3-(Butoxymethyl)piperidin-1-yl)propanoic acid
  • 2-(3-(Isopropoxymethyl)piperidin-1-yl)propanoic acid

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethoxymethyl group, which can influence its reactivity and interactions with biological targets .

Biological Activity

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is integral to its biological activity. The ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound primarily involves interactions with specific receptors and enzymes.

  • Target Receptors : Research indicates that this compound may act as an antagonist at certain G-protein coupled receptors (GPCRs), particularly those involved in pain modulation and neurological disorders .
  • Enzyme Interaction : It has been shown to modulate the activity of enzymes involved in neurotransmitter release, which can affect synaptic transmission and plasticity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

Parameter Details
AbsorptionRapidly absorbed from the gastrointestinal tract.
DistributionHigh volume distribution due to lipophilicity.
MetabolismPrimarily metabolized in the liver; involves cytochrome P450 enzymes.
ExcretionExcreted mainly via urine as metabolites.

Cellular Effects

The compound exhibits significant effects on various cellular processes:

  • Cell Signaling : It modulates pathways involved in cell survival and apoptosis, influencing gene expression related to stress responses .
  • Protein Interaction : Binds to proteins such as the pregnane X receptor, affecting the detoxification processes within cells.

Animal Studies

In vivo studies have demonstrated dose-dependent effects:

  • Low Doses : Enhance metabolic functions and exhibit neuroprotective effects.
  • High Doses : May lead to cytotoxicity and disrupt normal physiological processes .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Pain Management : In a study involving animal models of chronic pain, administration of this compound resulted in significant pain relief without major side effects .
  • Neurological Disorders : Research indicated that this compound could ameliorate symptoms associated with anxiety and depression in rodent models, suggesting its potential application in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid

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